molecular formula C8H6O2S B8484031 7-Methyl-1,3-benzoxathiole-2-one

7-Methyl-1,3-benzoxathiole-2-one

Cat. No.: B8484031
M. Wt: 166.20 g/mol
InChI Key: BULRESMNJSTOFS-UHFFFAOYSA-N
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Description

7-Methyl-1,3-benzoxathiole-2-one is a small molecule belonging to the benzoxathiole class of heterocyclic compounds. The core structure of this chemical family is characterized by a benzene ring fused with an oxathiole ring. Researchers investigate this and similar synthetic intermediates for their potential in various fields, including organic synthesis and materials science. As a building block, it may be used in the development of more complex molecular structures or functional materials. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Disclaimer: The specific applications, research value, and mechanism of action for this compound could not be definitively confirmed from the search results. The information above is based on the general properties of related chemical compounds. Researchers are strongly advised to consult specialized chemical literature and conduct their own verification for specific research purposes.

Properties

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

7-methyl-1,3-benzoxathiol-2-one

InChI

InChI=1S/C8H6O2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3

InChI Key

BULRESMNJSTOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=O)O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-methyl-1,3-benzoxathiole-2-one with three structurally or functionally related compounds from the provided evidence:

Structural and Functional Comparison

Property This compound Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate 7-(1-Acetoxymethylidene)Benzonorbornadiene Methyl 7-Methoxy-2,2-Diphenyl-1,3-Benzodioxole-5-carboxylate
Core Structure Benzoxathiole (O, S heteroatoms) Benzodithiazine (N, S heteroatoms, sulfonyl groups) Benzonorbornadiene (bicyclic framework) Benzodioxole (two O heteroatoms)
Key Substituents Methyl (position 7) Chloro, methylhydrazino, methoxycarbonyl Acetoxymethylidene Methoxy, diphenyl, methoxycarbonyl
Electronic Effects Electron-donating methyl group Electron-withdrawing sulfonyl and chloro groups Electron-withdrawing acetoxy group Electron-donating methoxy and diphenyl groups
Thermal Stability Likely moderate (inferred) High (mp 252–253°C decomposition) Moderate (acid-labile acetoxy group) High (rigid diphenyl substituents)

Reactivity and Spectral Features

  • This compound :

    • Expected IR peaks: C=O (~1700–1750 cm⁻¹), C-S (~600–700 cm⁻¹).
    • Methyl at position 7 may sterically hinder electrophilic substitution at adjacent positions.
  • Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine-7-carboxylate : IR: Strong sulfonyl (1340, 1155 cm⁻¹) and carbonyl (1740 cm⁻¹) peaks. Reactivity: Methylhydrazino and chloro groups facilitate nucleophilic substitution.
  • 7-(1-Acetoxymethylidene)Benzonorbornadiene : Hydrolyzes under acidic conditions to form formyl derivatives. Reactivity: Acetoxy group enables hydrolysis and reduction to hydroxymethyl analogs.
  • Methyl 7-Methoxy-2,2-Diphenyl-benzodioxole-5-carboxylate :

    • Stabilized by electron-rich benzodioxole core; diphenyl groups enhance lipophilicity.

Research Findings and Limitations

  • Key Insight : Heteroatom composition (O, S, N) and substituent electronic effects dominate reactivity differences. For example:
    • Sulfonyl groups in benzodithiazines increase thermal stability but reduce nucleophilic reactivity compared to benzoxathioles .
    • Benzodioxoles’ electron-rich cores contrast with benzoxathioles’ mixed electronic profile, impacting their suitability for electrophilic reactions .
  • Limitations : Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 7-Methyl-1,3-benzoxathiole-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is recommended. First, employ a nucleophilic substitution or condensation reaction between methyl-substituted benzoxathiole precursors and activated carbonyl derivatives. For example, refluxing 3-amino-4-hydroxybenzoate analogs with methylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF, as described for structurally similar benzoxazole derivatives . Monitor reaction progress via TLC and purify using column chromatography. Optimize yield by adjusting stoichiometry, temperature (60–80°C), and catalyst (e.g., K₂CO₃) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC : Confirm purity (>97% via area normalization) using a C18 column and methanol/water mobile phase .
  • NMR : Assign peaks for the methyl group (δ ~2.5 ppm in ¹H NMR) and lactone carbonyl (δ ~170 ppm in ¹³C NMR).
  • ATR-FTIR : Validate the benzoxathiole ring via C=O (1740–1720 cm⁻¹) and C-S (700–600 cm⁻¹) stretches .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Toxicity Mitigation : Acute exposure may cause respiratory irritation; implement COSHH assessments and monitor airborne concentrations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the thermodynamic stability of this compound across studies?

  • Methodological Answer : Apply density functional theory (DFT) to calculate Gibbs free energy and compare experimental vs. theoretical vapor-liquid equilibrium (VLE) data. For example, use the Cubic Plus Association (CPA) equation of state to model interactions in ionic liquid mixtures, as demonstrated for bicyclic lactams . Cross-validate with DSC measurements for melting points and solubility parameters.

Q. What strategies can address discrepancies in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) with triplicate replicates and positive/negative controls.
  • Metabolite Profiling : Employ LC-MS/MS to identify degradation products that may interfere with bioactivity .
  • Structural Analogs : Compare results with methyl-substituted benzothiazoles or coumarins to isolate structure-activity relationships .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound under environmental conditions?

  • Methodological Answer :

  • Photolysis : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via GC-MS.
  • Hydrolysis : Test stability at pH 3–10, monitoring lactone ring opening via pH-stat titration .
  • Microbial Degradation : Incubate with soil microbiota and quantify metabolites using isotopic labeling (¹³C NMR) .

Key Citations

  • Synthesis and characterization:
  • Computational modeling:
  • Safety and stability:

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